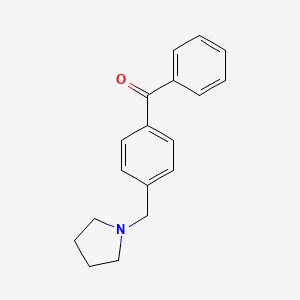
1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone, also known as EBX or ethylbenzoxazole, is an organic compound with a wide range of applications in scientific research. It has been used in a variety of lab experiments, and its biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Synthesis and Molecular Studies
Photoinduced Oxidative Annulation : The compound 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone and its analogues are used in photoinduced oxidative annulation processes, leading to the formation of polyheterocyclic ethanones. These reactions are significant for synthesizing complex organic compounds without the need for transition metals and oxidants, indicating their potential in green chemistry applications (Jin Zhang et al., 2017).
Synthesis and Isomerization Reactions : The compound is involved in acid-catalyzed reactions and isomerization, leading to various structurally complex derivatives. Such reactions are crucial for the development of new organic compounds with potential applications in various fields, including materials science and pharmaceuticals (I. O. Tupaeva et al., 2013).
Crystal and Electronic Structure Studies : Studies on compounds structurally related to 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone, such as N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, provide insights into their crystal and electronic structures. These studies are fundamental in understanding the properties of these compounds, which can be crucial for their application in various technological fields (A. Aydın et al., 2017).
Biological and Pharmacological Activities
Antimicrobial and Antifungal Activities : Several derivatives of 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone have been synthesized and tested for their antimicrobial and antifungal activities. These studies are crucial in the search for new, effective antimicrobial agents, which are increasingly needed due to the rise of antibiotic-resistant strains of bacteria and fungi (Vladimír Pejchal et al., 2015).
Anticancer Activity : Derivatives of the compound have been investigated for their potential as anticancer agents. The design and synthesis of these compounds, followed by in-vitro testing against cancer cell lines, contribute to the ongoing search for new and effective treatments for cancer (M. Rashid et al., 2014).
Miscellaneous Applications
Asymmetric Synthesis : The compound and its derivatives are used in asymmetric synthesis, which is a key area of research in organic chemistry. This process is essential for creating molecules with specific chirality, which is important in many areas, including pharmaceuticals (M. Bosiak et al., 2008).
Catalytic Reactions and Synthesis of Novel Derivatives : Various catalytic reactions involving 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone lead to the synthesis of novel derivatives. These reactions are significant for the development of new compounds with potential applications in various industries (K. Kobayashi et al., 2009).
Propriétés
IUPAC Name |
1-(2-ethyl-1,3-benzoxazol-7-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-3-10-12-9-6-4-5-8(7(2)13)11(9)14-10/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFPEMOLCCKSKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC(=C2O1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297407 |
Source


|
| Record name | 1-(2-Ethyl-7-benzoxazolyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone | |
CAS RN |
952182-97-7 |
Source


|
| Record name | 1-(2-Ethyl-7-benzoxazolyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Ethyl-7-benzoxazolyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)
![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)


![Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1324842.png)
![Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1324843.png)






